2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound features a benzoxazepine core with two fluorine atoms at the 2-position, which significantly influences its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multiple steps, starting with the construction of the benzoxazepine ring system. One common approach is the cyclization of appropriate precursors, such as amino alcohols and difluorinated aromatic compounds, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products. Purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its interaction with biological targets can provide insights into the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is utilized in the synthesis of various industrial chemicals, including polymers and coatings. Its fluorinated nature enhances the properties of these materials, such as increased resistance to heat and chemicals.
Mechanism of Action
The mechanism by which 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity to receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
2,2,4,4-Tetrafluoro-1,3-benzoxazepine hydrochloride
2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Uniqueness: 2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride stands out due to the presence of two fluorine atoms at the 2-position, which significantly alters its chemical and biological properties compared to its non-fluorinated counterparts. This fluorination enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
2567495-07-0 |
---|---|
Molecular Formula |
C9H10ClF2NO |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
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